(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) (Ki = 0.69 nM) and peripheral cannabinoid (CB2) (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 8-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 8, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212119
InChI: InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

CAS No.:

Cat. No.: VC0212119

Molecular Formula: C25H25NO

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone -

Specification

Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
IUPAC Name (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Standard InChI Key NMSMHEOGZBXQDF-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C

Introduction

Chemical Structure and Properties

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is characterized by its distinct chemical structure:

Table 1: Chemical Properties of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

PropertyValue
Molecular FormulaC25H25NO
Molecular Weight355.5 g/mol
Structural Components- Indole core
- Pentyl chain at N1 position
- 8-methylnaphthalene moiety at C3 position
- Ketone bridge connecting indole and naphthalene
IUPAC Name(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

The structure can be described as having three key components:

  • An indole ring system that serves as the core scaffold

  • A pentyl chain (five-carbon alkyl group) attached to the nitrogen atom of the indole

  • An 8-methylnaphthalene group connected to the 3-position of the indole via a ketone (C=O) linker

The presence of the methyl group specifically at the 8-position of the naphthalene ring is the distinguishing structural feature of this compound compared to other similar synthetic cannabinoids.

Structural Relationship to Known Synthetic Cannabinoids

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone shares structural similarities with several well-characterized synthetic cannabinoids:

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaStructural Relationship to (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH-018C24H23NOIdentical structure except lacks the methyl group on naphthalene ring
JWH-122C25H25NOSame molecular formula but methyl group is at 4-position instead of 8-position on naphthalene ring
JWH-073C23H21NOHas butyl instead of pentyl chain and lacks methyl group on naphthalene
JWH-081C25H25NO2Has 4-methoxy instead of 8-methyl on naphthalene ring

The positioning of the methyl group at the 8-position of the naphthalene ring distinguishes this compound from the more widely studied JWH-122, which has the methyl group at the 4-position .

StepReactionReagents and Conditions
1N-alkylation of indoleIndole, NaH/KOH, 1-bromopentane, DMF/DMSO, room temperature to 50°C
2Preparation of acylating agent8-methylnaphthalene-1-carboxylic acid, thionyl chloride/oxalyl chloride, DCM, reflux
3Friedel-Crafts acylation1-pentylindole, 8-methylnaphthalene-1-carbonyl chloride, Lewis acid (AlCl3), DCM/CS2, 0°C to room temperature
4PurificationColumn chromatography (silica gel, hexane/ethyl acetate gradient)

This synthetic pathway is based on general methods for the preparation of naphthoylindoles as described in studies of similar compounds .

PropertyInference Based on Structural Similarity
Primary TargetsLikely cannabinoid receptors (CB1 and CB2)
Binding ModePotential agonist at cannabinoid receptors
ActivityMay exhibit cannabimimetic effects similar to other naphthoylindoles
PotencyUnknown without specific binding studies; position of methyl group may affect potency compared to other isomers

The 8-methyl substitution on the naphthalene ring might alter the binding profile compared to other methyl-substituted naphthoylindoles (such as JWH-122), potentially affecting:

  • Binding affinity for CB1 and CB2 receptors

  • Receptor selectivity ratio (CB1 vs. CB2)

  • Efficacy as a receptor agonist

  • Pharmacokinetic properties

Metabolic PathwayExpected MetabolitesBasis for Prediction
Hydroxylation of pentyl chainMono- and di-hydroxylated derivatives at various positionsCommon metabolic pathway for JWH-018, JWH-073, and other synthetic cannabinoids with pentyl chains
Hydroxylation of indole moietyHydroxy-indole derivativesObserved in metabolism of multiple JWH compounds
Hydroxylation of naphthalene ringHydroxy-naphthalene derivativesCommon metabolic reaction for naphthoylindoles
CarboxylationCarboxylic acid metabolites from oxidation of hydroxyl groupsFrequently observed with synthetic cannabinoids
Phase II conjugationGlucuronides and sulfatesTypical phase II metabolism of hydroxylated metabolites

The presence of the methyl group at the 8-position might affect the metabolic profile compared to other naphthoylindole derivatives, potentially influencing:

  • Rate of metabolism

  • Preferred sites of hydroxylation

  • Formation of unique metabolites specific to this structural arrangement

Studies on related compounds have shown that hydroxylation of the pentyl side chain, particularly at the terminal (ω) and ω-1 positions, represents a major metabolic pathway for structurally similar synthetic cannabinoids .

TechniqueApplicationKey ParametersReference Basis
HPLC-MS/MSBiological specimensMultiple reaction monitoring (MRM) transitions based on molecular weight 355.5 and predicted fragmentation patternsSimilar to methods used for JWH-018
GC-MSSeized materials identificationCharacteristic ion fragments derived from the indole core, pentyl chain, and 8-methylnaphthalene moietyMethods used for other naphthoylindoles
NMR SpectroscopyStructural confirmation1H and 13C NMR spectra; characteristic chemical shifts for methyl group at 8-position of naphthaleneStandard structural elucidation approaches
FT-IRComplementary identificationCharacteristic absorption bands for ketone, indole, and naphthalene moietiesSpectroscopic techniques used for similar compounds

For mass spectrometric detection, the molecular ion would be expected at m/z 355, with characteristic fragment ions potentially including:

  • Fragments related to the indole core

  • Fragments related to the pentyl chain

  • Fragments related to the 8-methylnaphthalene moiety

  • Fragments resulting from cleavage of the ketone bridge

The development of selective and sensitive analytical methods for this compound would be essential for research purposes, particularly for pharmacokinetic and metabolic studies .

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